4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride
Description
4-[4-(4-Chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride is a piperidine-based compound featuring a 4-chlorophenyl-substituted imidazole moiety. The dihydrochloride salt enhances aqueous solubility, a critical property for bioavailability in pharmaceutical applications. Its molecular formula is inferred as C14H16ClN3·2HCl (base: C14H15ClN3; molecular weight ~333.5 g/mol), distinguishing it from related compounds through its chlorophenyl-imidazole substituent and piperidine backbone .
Properties
Molecular Formula |
C14H18Cl3N3 |
|---|---|
Molecular Weight |
334.7 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)imidazol-1-yl]piperidine;dihydrochloride |
InChI |
InChI=1S/C14H16ClN3.2ClH/c15-12-3-1-11(2-4-12)14-9-18(10-17-14)13-5-7-16-8-6-13;;/h1-4,9-10,13,16H,5-8H2;2*1H |
InChI Key |
OYUHWBPQWFEODJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C=C(N=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride typically involves two main components:
- Construction or availability of the substituted imidazole moiety (here, 4-(4-chlorophenyl)-1H-imidazole)
- Coupling of this imidazole derivative with a piperidine scaffold
The final product is isolated as the dihydrochloride salt to enhance stability and solubility.
Preparation of the 4-(4-chlorophenyl)-1H-imidazole Intermediate
The 4-(4-chlorophenyl)-1H-imidazole core can be prepared by classical imidazole synthesis methods such as:
- Debus-Radziszewski Imidazole Synthesis : Condensation of 4-chlorobenzaldehyde with glyoxal and ammonia or ammonium salts, followed by cyclization.
- Cyclization of α-haloketones with amidines or related nitrogen sources : For example, 4-chlorophenylglyoxal derivatives can be reacted with formamide or ammonium acetate to yield the substituted imidazole.
These methods yield the 4-(4-chlorophenyl)-1H-imidazole intermediate, which can be purified by recrystallization or chromatography.
Coupling of the Imidazole with Piperidine
The key step involves linking the imidazole nitrogen (N-1 position) to the piperidine ring at the 4-position. This is often achieved by nucleophilic substitution or alkylation reactions:
- N-Alkylation of Imidazole : The 4-(4-chlorophenyl)-1H-imidazole is reacted with 4-chloropiperidine or a suitable 4-halopiperidine derivative under basic conditions to form the N-piperidinyl imidazole linkage.
- Use of 4-piperidinol or 4-piperidine derivatives : In some protocols, 4-piperidinol is converted to a leaving group (e.g., mesylate or tosylate), then reacted with the imidazole nitrogen.
Typical reaction conditions:
- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or ethanol/water mixtures
- Base: potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen
- Temperature: reflux or elevated temperature to facilitate substitution
- Catalyst: sometimes potassium iodide is added to enhance halide displacement
Formation of the Dihydrochloride Salt
After obtaining the free base form of 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine, the compound is treated with hydrochloric acid (HCl) to form the dihydrochloride salt:
- The free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate)
- Anhydrous HCl gas or concentrated aqueous HCl is bubbled or added dropwise
- The dihydrochloride salt precipitates out or is obtained by evaporation and recrystallization
This salt form is preferred for its improved stability and handling properties.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Imidazole synthesis | 4-chlorobenzaldehyde + glyoxal + NH3, reflux | 4-(4-chlorophenyl)-1H-imidazole |
| 2 | Halogenation or activation | 4-chloropiperidine or 4-halopiperidine derivative | Activated piperidine intermediate |
| 3 | N-Alkylation (coupling) | Imidazole + activated piperidine, K2CO3, DMF, reflux | 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine (free base) |
| 4 | Salt formation | HCl addition, ethanol solvent | 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride |
Research Findings and Optimization Notes
- Related compounds in the piperidine-imidazole family have been synthesized using similar alkylation strategies with yields ranging from moderate to high (50–85%) depending on reaction conditions and purification methods.
- Use of potassium carbonate as a base and potassium iodide as a catalyst improves the substitution efficiency in the N-alkylation step.
- The choice of solvent and temperature is critical; polar aprotic solvents favor nucleophilic substitution.
- The dihydrochloride salt form is commonly isolated due to its enhanced aqueous solubility and crystallinity, facilitating characterization and biological testing.
- Purification is typically done by recrystallization from ethanol/HCl mixtures or by chromatographic methods if impurities persist.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride with structurally related compounds from the evidence, focusing on substituents, physicochemical properties, and pharmacological implications:
Structural and Pharmacological Analysis
Substituent Effects
- Chlorophenyl vs.
- Piperidine vs. Piperazine : Levocetirizine’s piperazine ring (two nitrogen atoms) increases basicity and hydrogen-bonding capacity, whereas the target’s piperidine (one nitrogen) may reduce polarity, affecting absorption .
- Imidazole Variations : The methylimidazole-ethyl chain in ’s compound introduces conformational flexibility, whereas the target’s rigid imidazole-phenyl structure may enhance receptor binding specificity .
Physicochemical Properties
- Melting Points : Methoxy-substituted analogs (e.g., 13c) exhibit higher melting points (~190°C) due to crystallinity from polar groups, whereas the target compound’s melting point is unlisted but likely lower due to reduced polarity .
- Molecular Weight : The target’s moderate molecular weight (~333.5 g/mol) positions it within the "drug-like" range, contrasting with Levocetirizine’s higher weight (461.81 g/mol), which may limit diffusion rates .
Pharmacological Implications
However, the imidazole ring could shift selectivity toward histamine H3 or serotonin receptors, unlike Levocetirizine’s H1 antagonism . Chlorophenyl groups are associated with antimicrobial and anticancer activity in other analogs, hinting at broader therapeutic applications .
Biological Activity
4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 4-chlorophenyl and an imidazole moiety. Its empirical formula is with a molecular weight of 280.18 g/mol. The structural representation can be summarized as follows:
The biological activity of 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride primarily involves modulation of various biochemical pathways:
- NLRP3 Inhibition : Recent studies indicate that derivatives of this compound can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. In vitro assays showed significant reduction in IL-1β release in LPS/ATP-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. For example, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against specific bacterial strains .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
| Activity | Tested Concentration | Results |
|---|---|---|
| NLRP3 Inhibition | 10 µM | 19.4% reduction in IL-1β release |
| Antimicrobial Activity | Varies | Significant inhibition zones observed |
| Cytotoxicity | >60 µM | Low hemolytic activity (% lysis < 15%) |
Case Studies
Several case studies highlight the efficacy of 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride in various therapeutic contexts:
- Anti-inflammatory Effects : In a study involving human macrophages, the compound significantly reduced pyroptosis and IL-1β release, indicating its potential utility in treating inflammatory diseases .
- Antimicrobial Efficacy : A comparative study showed that this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like Ciprofloxacin .
- Cancer Therapeutics : Preliminary research suggests that piperidine derivatives can induce apoptosis in cancer cells, indicating their potential as anticancer agents .
Q & A
Q. What are the established synthetic routes for 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of 4-chlorophenyl-substituted precursors to form the imidazole core, followed by piperidine ring alkylation. Key steps include:
- Imidazole formation : Acid- or base-catalyzed cyclization of amidine or nitro precursors under reflux (e.g., using acetic acid or KOH/EtOH) .
- Piperidine coupling : Alkylation via nucleophilic substitution (e.g., using 4-chloropiperidine derivatives and coupling agents like EDCI/HOBt) .
- Salt formation : Reaction with HCl in ethanol to yield the dihydrochloride .
Critical factors : Temperature (>80°C for cyclization), solvent polarity (DMF for alkylation), and stoichiometric ratios (1:1.2 for imidazole-piperidine coupling) significantly impact yield (reported 45–68%) .
Q. How is the compound structurally characterized, and what analytical methods are prioritized?
- NMR spectroscopy : H NMR confirms the imidazole C-H protons (δ 7.8–8.2 ppm) and piperidine N–CH (δ 2.5–3.5 ppm). C NMR distinguishes aromatic carbons (δ 120–140 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%). Mobile phases often combine methanol and sodium acetate buffer (pH 4.6) .
- Mass spectrometry : ESI-MS identifies [M+H] peaks (calc. for CHClN: 312.07) .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : Highly soluble in water (>50 mg/mL due to dihydrochloride salt), moderate in DMSO (10–20 mg/mL). Precipitation occurs in PBS (pH 7.4), requiring co-solvents like PEG-400 for in vitro assays .
- Stability : Stable at −20°C (lyophilized) for >12 months. Degrades at RT in aqueous solutions (t = 72 hours at pH 7.4), necessitating fresh preparation for bioassays .
Q. Which in vitro models are used to assess its biological activity?
- Antimicrobial : MIC assays against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungi (e.g., C. albicans SC5314) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values typically 10–50 µM .
- Receptor binding : Radioligand displacement assays for serotonin (5-HT) or dopamine D receptors .
Advanced Research Questions
Q. How can contradictions in receptor binding data across studies be resolved?
Discrepancies often arise from assay conditions (e.g., membrane preparation methods or radioligand selectivity). Strategies include:
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently of radiolabeled tracers .
- Receptor subtype profiling : Compare binding across isoforms (e.g., 5-HT vs. 5-HT) using transfected HEK293 cells .
- Allosteric modulation analysis : Assess negative cooperativity via Schild regression to rule out non-competitive interactions .
Q. What strategies optimize bioavailability and reduce hepatotoxicity in preclinical studies?
- Prodrug design : Esterification of the piperidine nitrogen improves intestinal absorption (e.g., acetyl or pivaloyl esters) .
- CYP inhibition screening : Use human liver microsomes to identify metabolic liabilities (e.g., CYP3A4-mediated oxidation) .
- Toxicity mitigation : Co-administration with N-acetylcysteine (NAC) reduces oxidative stress in HepG2 cells .
Q. How does molecular modeling predict target interactions and guide SAR?
- Docking studies : AutoDock Vina or Glide predicts binding to the 5-HT receptor’s orthosteric site (ΔG ≈ −9.5 kcal/mol). Key interactions:
- Chlorophenyl group with Phe340 (π-π stacking).
- Piperidine N–H with Asp155 (salt bridge) .
- QSAR models : Hammett constants (σ) for substituents on the chlorophenyl ring correlate with IC (R = 0.82) .
Q. What challenges arise in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Column chromatography is replaced with recrystallization (ethanol/water) for >100 g batches, though yield drops to 35–40% .
- Byproduct control : HPLC-MS monitors imidazole dimerization (MW 624.14), minimized by slow addition of alkylating agents .
Q. How to design studies assessing off-target effects in neuronal systems?
- Transcriptomics : RNA-seq of SH-SY5Y cells treated with 10 µM compound for 24 hours identifies dysregulated pathways (e.g., MAPK, NF-κB) .
- Calcium imaging : Fluo-4 AM assays detect aberrant Ca flux in primary cortical neurons, indicating off-target GPCR activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
